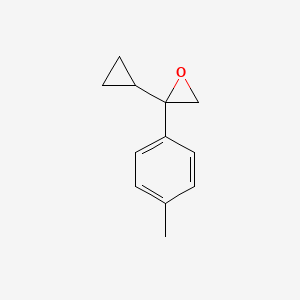

2-Cyclopropyl-2-(4-methylphenyl)oxirane

Description

Properties

IUPAC Name |

2-cyclopropyl-2-(4-methylphenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)12(8-13-12)11-6-7-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNIZNGDIUPWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Cyclopropyl-2-(4-methylphenyl)oxirane involves the epoxidation of alkenes. The Corey-Chaykovsky epoxidation is a notable method, where a sulfur ylide is used to convert an alkene to an epoxide . Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize alkenes to epoxides under mild conditions .

Industrial Production Methods

Industrial production of oxiranes, including 2-Cyclopropyl-2-(4-methylphenyl)oxirane, often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(4-methylphenyl)oxirane can undergo various types of chemical reactions, including:

Ring-opening reactions: These reactions involve the cleavage of the oxirane ring, often catalyzed by acids, bases, or nucleophiles.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.

Common Reagents and Conditions

Acids and bases: Used as catalysts in ring-opening reactions.

Peracids: Employed in the epoxidation of alkenes to form oxiranes.

Nucleophiles: Such as amines and alcohols, used in substitution reactions.

Major Products Formed

Diols: Formed through the oxidation of the oxirane ring.

Substituted alcohols: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound's electrophilic nature allows it to engage in nucleophilic attacks, making it a candidate for drug design. Its applications in medicinal chemistry include:

- Synthesis of Pharmaceutical Intermediates : The compound is utilized in the synthesis of various pharmaceutical intermediates, particularly those that enhance metabolic stability and bioavailability due to the presence of the oxirane ring.

- Anticancer Activity : Research indicates that 2-Cyclopropyl-2-(4-methylphenyl)oxirane exhibits potential anticancer properties. A study demonstrated that it can form covalent adducts with biological nucleophiles, modulating enzyme activity related to cancer progression .

Case Study: Anticancer Activity

A recent study explored the compound's interaction with specific enzymes involved in cancer metabolism. The findings suggested that the compound could inhibit tumor growth in vitro by disrupting metabolic pathways essential for cancer cell proliferation.

Materials Science

In materials science, 2-Cyclopropyl-2-(4-methylphenyl)oxirane serves as a building block for creating materials with enhanced properties:

- Polymer Synthesis : The compound can be polymerized to produce epoxide-based polymers that exhibit superior thermal stability and mechanical strength compared to conventional polymers.

- Coatings and Adhesives : Its reactivity allows for the formulation of high-performance coatings and adhesives that are resistant to degradation under harsh conditions.

Data Table: Properties of Epoxide-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 250°C |

| Mechanical Strength | Tensile Strength > 50 MPa |

| Chemical Resistance | Excellent |

Agrochemical Development

The compound plays a significant role in agrochemical formulations:

- Pesticide Development : It is used as an intermediate in synthesizing pesticides, particularly those targeting specific pests while minimizing environmental impact .

- Herbicide Formulations : Research has shown that formulations based on this compound can improve weed control efficacy without harming non-target species .

Case Study: Herbicide Efficacy

A formulation containing 2-Cyclopropyl-2-(4-methylphenyl)oxirane was tested against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to control treatments, highlighting its potential as an effective herbicide component.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(4-methylphenyl)oxirane involves its high reactivity due to the strained three-membered oxirane ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorinated Analogs : Compounds like 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane () exhibit increased molecular weight and polarity due to chlorine atoms. These substituents likely enhance electrophilicity, making the oxirane ring more reactive toward nucleophilic attack .

- Methyl vs. Phenyl Groups : The para-methyl group in 2-Cyclopropyl-2-(4-methylphenyl)oxirane may sterically shield the oxirane ring compared to bulkier phenyl substituents (e.g., ). This could reduce reaction rates in epoxide-opening reactions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Cyclopropyl-2-(4-methylphenyl)oxirane?

Methodological Answer:

The synthesis of epoxides like 2-Cyclopropyl-2-(4-methylphenyl)oxirane typically involves epoxidation of the corresponding alkene precursor. A common approach is the Prilezhaev reaction, where an alkene reacts with a peracid (e.g., mCPBA) to form the epoxide. For sterically hindered alkenes (e.g., cyclopropyl-substituted systems), optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions. Post-synthesis purification via column chromatography or crystallization is recommended to isolate the epoxide. Structural analogs in and highlight the use of glycidyl ether formation and epoxide ring stabilization, which can inform reaction design .

Advanced: How does the cyclopropyl substituent influence the epoxide ring's electronic and steric properties in nucleophilic ring-opening reactions?

Methodological Answer:

The cyclopropyl group introduces both steric hindrance and electronic effects due to its strained sp³ hybridized ring. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing bond angles, charge distribution, and transition-state geometries. Experimentally, kinetic studies comparing ring-opening rates with non-cyclopropyl analogs (e.g., styrene oxide derivatives in ) reveal reduced reactivity toward nucleophiles like amines or thiols. Steric maps derived from X-ray crystallography (if available) or molecular modeling (e.g., using software like Gaussian or Schrödinger) provide visual confirmation of steric clashes .

Basic: What spectroscopic techniques are most effective for characterizing 2-Cyclopropyl-2-(4-methylphenyl)oxirane?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR : Identify epoxide protons (δ 3.0–4.5 ppm as AB quartets) and cyclopropyl CH₂ groups (δ 0.5–1.5 ppm).

- ¹³C NMR : Epoxide carbons appear at δ 45–60 ppm; cyclopropyl carbons at δ 5–15 ppm.

- IR Spectroscopy : Epoxide C-O stretching vibrations (∼1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-referencing with analogs in and ensures accurate assignment of signals.

Advanced: How can researchers address contradictions in reported toxicity data for structurally related epoxides?

Methodological Answer:

Discrepancies often arise from variations in experimental models (e.g., cell lines vs. in vivo studies) or exposure durations. For example, reports mutagenicity in human lymphocytes at 1 mmol/L, while notes insufficient data. To resolve contradictions:

Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀, LOEL).

Mechanistic Studies : Use Ames tests or Comet assays to assess DNA damage directly.

Structural-Activity Relationships (SAR) : Compare toxicity of the target compound to analogs like p-methylstyrene oxide ( ) to identify substituent effects.

Documented protocols from the RIFM ( ) provide frameworks for harmonizing toxicity assessments .

Basic: What safety protocols are critical when handling 2-Cyclopropyl-2-(4-methylphenyl)oxirane?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation ( recommends P95 respirators for aerosols).

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at ≤4°C to prevent decomposition ( notes acrid fumes upon heating).

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze the epoxide.

Reference safety guidelines in and for emergency procedures .

Advanced: What computational strategies can predict the environmental persistence of 2-Cyclopropyl-2-(4-methylphenyl)oxirane?

Methodological Answer:

- PBT/vPvB Assessment : Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN models) and bioaccumulation (log Kow).

- Molecular Dynamics Simulations : Model interactions with soil organic matter ( notes mobility in soil is data-deficient).

- Quantum Mechanical Calculations : Predict hydrolysis rates under varying pH conditions.

Validation against experimental data from analogs (e.g., ’s 2-(4-Phenylphenyl)oxirane) improves reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.